3-(2,5-Dimethylphenyl)prop-2-enoic acid

Vue d'ensemble

Description

3-(2,5-Dimethylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)prop-2-enoic acid typically involves the aldol condensation of 2,5-dimethylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate β-hydroxy acid, which undergoes dehydration to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,5-Dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: 2,5-Dimethylbenzoic acid

Reduction: 3-(2,5-Dimethylphenyl)propanoic acid

Substitution: Various substituted derivatives depending on the electrophile used

Applications De Recherche Scientifique

3-(2,5-Dimethylphenyl)prop-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(2,5-Dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cinnamic acid: The parent compound, which lacks the methyl substitutions on the phenyl ring.

2,5-Dimethylcinnamic acid: A closely related compound with similar structural features.

3-(3,5-Dimethylphenyl)prop-2-enoic acid: Another isomer with methyl groups at different positions on the phenyl ring.

Uniqueness

3-(2,5-Dimethylphenyl)prop-2-enoic acid is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these substituents can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

3-(2,5-Dimethylphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

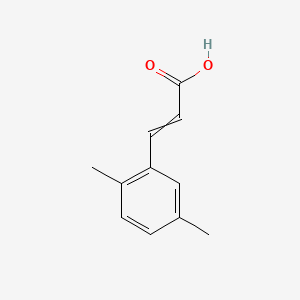

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a prop-2-enoic acid backbone with a 2,5-dimethylphenyl substituent, influencing its reactivity and biological properties.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals effectively, reducing oxidative stress in cells.

- Antiproliferative Effects : Research indicates that it can inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Properties : The compound demonstrates the ability to modulate inflammatory responses.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymes : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

- Modulation of Cell Signaling Pathways : It may affect pathways such as NF-kB and MAPK, leading to reduced inflammation and apoptosis in cancer cells.

- Induction of Apoptosis : Studies have shown that it can induce caspase-dependent apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-xL and Bcl-2 .

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against Jurkat (T-cell leukemia), K562 (chronic myeloid leukemia), and U937 (histiocytic lymphoma) cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 15 |

| K562 | 20 |

| U937 | 25 |

These findings suggest that the compound may serve as a potential lead for developing anticancer therapies.

Anti-inflammatory Effects

In another study focusing on inflammation models, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was shown to reduce edema in animal models when administered at doses of 10 mg/kg.

Case Studies

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on different cell lines revealed that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a shift in the cell cycle distribution towards pre-G0 phase, indicating cell death.

- In Vivo Studies : In vivo studies using mouse models indicated that administration of this compound resulted in significant tumor size reduction in xenograft models. Histological analysis showed increased apoptosis within tumor tissues.

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIBVLSPNAHVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694940 | |

| Record name | 3-(2,5-Dimethylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95883-10-6 | |

| Record name | 3-(2,5-Dimethylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.